UF010
Overview
Description
UF010 is a potent and selective inhibitor of histone deacetylases (HDACs), specifically targeting HDACs 1, 2, 3, and 8. It has shown significant promise in the field of cancer research due to its ability to inhibit cancer cell proliferation by modulating protein acetylation and gene expression .
Mechanism of Action
Mode of Action
UF010 interacts with its targets (HDACs) by binding to the active site of these enzymes, thereby inhibiting their activity . This inhibition results in an increase in the acetylation of histone proteins, leading to a more relaxed chromatin structure and enhanced gene expression .
Biochemical Pathways
The inhibition of HDACs by this compound affects various biochemical pathways. It leads to global changes in protein acetylation and gene expression, resulting in the activation of tumor suppressor pathways and concurrent inhibition of several oncogenic pathways .
Result of Action
The action of this compound results in cytotoxicity to cancer cells and reduces neuroinflammation in the hippocampus . It has been shown to have therapeutic efficacy in tumor-bearing mouse models . Moreover, this compound leads to a significant reduction in rod production with a concomitant increase in Müller cells .
Preparation Methods
UF010 can be synthesized through a series of chemical reactions involving the condensation of 4-bromo-benzoic acid with 2-butylhydrazide. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating under reflux conditions to facilitate the reaction
Chemical Reactions Analysis
UF010 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. .
Scientific Research Applications
UF010 has a wide range of scientific research applications, including:
Cancer Research: this compound has been shown to inhibit cancer cell proliferation by targeting HDACs, leading to changes in protein acetylation and gene expression.
Neurological Research: This compound has demonstrated potential in reducing neuroinflammation in the hippocampus, making it a valuable compound for studying neurological diseases.
Comparison with Similar Compounds
UF010 is part of a class of compounds known as HDAC inhibitors. Similar compounds include:
SAHA (Suberoylanilide Hydroxamic Acid): A well-known HDAC inhibitor used in cancer therapy, but this compound offers greater specificity and reduced toxicity.
This compound stands out due to its high potency, selectivity for class I HDACs, and reduced off-target effects, making it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-N'-butylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQCFCYPFJOOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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